2-(4-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
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Overview
Description
2-(4-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(4-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the reaction of 4-chloroindole-2,3-dione with glycine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
2-(4-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent . In medicine, it is being explored for its potential therapeutic effects in various diseases. In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways . It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-(4-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid include other indole derivatives such as indole-3-acetic acid and 2-(4-methylsulfonylphenyl)-1-substituted-indole . These compounds share a similar indole core structure but differ in their substituents, which can significantly impact their biological activities and applications .
Properties
Molecular Formula |
C10H8ClNO3 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-(4-chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8ClNO3/c11-6-2-1-3-7-9(6)5(4-8(13)14)10(15)12-7/h1-3,5H,4H2,(H,12,15)(H,13,14) |
InChI Key |
ITHARXGZDHMXKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(C(=O)N2)CC(=O)O)C(=C1)Cl |
Origin of Product |
United States |
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